molecular formula C6H10O2S B1321635 Tetrahydro-2H-thiopyran-4-carboxylic acid CAS No. 89489-53-2

Tetrahydro-2H-thiopyran-4-carboxylic acid

Cat. No.: B1321635
CAS No.: 89489-53-2
M. Wt: 146.21 g/mol
InChI Key: SCKSQOIXSGPVJS-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Organic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, form a substantial portion of known organic compounds. nih.gov Those containing sulfur are particularly significant and have been a focus of research for decades. nih.gov The inclusion of a sulfur atom in a cyclic structure imparts unique physicochemical properties compared to their carbocyclic counterparts, influencing the molecule's electronic properties, reactivity, and stability. nih.govfiveable.me

Sulfur-containing heterocycles are fundamental structural motifs in numerous natural products, vitamins, and antibiotics. fiveable.me Their distinct properties make them crucial in various fields:

Medicinal Chemistry : Many pharmaceutical agents owe their biological activity to embedded sulfur-containing heterocyclic cores. fiveable.mebookpi.org These structures can enhance a compound's pharmacokinetic properties and specificity for biological targets, leading to the development of more effective therapeutics with potentially fewer side effects. fiveable.me Research has explored thiopyran derivatives for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. tandfonline.comresearcher.liferesearchgate.net

Organic Synthesis : These compounds serve as versatile building blocks in the synthesis of complex organic molecules. fiveable.me In retrosynthetic analysis, their unique reactivity can simplify the design of efficient synthetic pathways. fiveable.me

Materials Science : The unique electronic characteristics of certain sulfur-nitrogen heterocycles make them relevant in the design of advanced materials, such as molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com

The ongoing development of novel synthetic methods continues to expand the applications of these heterocycles in pharmaceutical, agrochemical, and materials research. nih.govthieme-connect.com

Historical Context of Tetrahydro-2H-thiopyran-4-carboxylic Acid Research

While specific historical milestones for this compound are not extensively documented in seminal publications, its development is rooted in the broader history of heterocyclic chemistry that gained momentum throughout the 20th century. The synthesis and study of heterocyclic compounds, including those containing sulfur, advanced significantly with the development of new synthetic methodologies. nih.gov

Research into thiopyran derivatives, the parent class for this compound, has been ongoing for many decades, with early work focusing on their synthesis and basic reactivity. tandfonline.com The preparation of saturated heterocyclic systems like the tetrahydrothiopyran (B43164) ring became more efficient with the advent of powerful cyclization and reduction techniques. The synthesis of functionalized derivatives, such as those bearing a carboxylic acid group, would have followed as chemists sought to create versatile building blocks for more complex molecular architectures. The interest in such compounds grew with the recognition of sulfur's importance in bioactive molecules, prompting the synthesis of novel scaffolds for evaluation in drug discovery programs.

Scope and Research Trajectory of this compound

The primary application of this compound is as a building block or intermediate in organic synthesis. cymitquimica.com Its chemical structure is bifunctional: the carboxylic acid group provides a reactive handle for various chemical transformations like amidation and esterification, while the tetrahydrothiopyran ring acts as a stable, non-aromatic scaffold. cymitquimica.com

Current and future research involving this compound and its derivatives is likely to focus on several key areas:

Medicinal Chemistry : Given the established biological importance of sulfur-containing heterocycles, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents. bookpi.orgcymitquimica.com Researchers can modify the carboxylic acid group to attach the scaffold to other pharmacologically active fragments, exploring new chemical space in drug discovery.

Proteomics Research : The compound is listed as a specialty product for proteomics research applications, suggesting its use in the synthesis of specific probes or reagents for studying proteins. scbt.com

Derivative Synthesis : Research extends to derivatives such as this compound 1,1-dioxide. cymitquimica.comjk-sci.comnih.gov The oxidation of the sulfur atom to a sulfone (the 1,1-dioxide) significantly alters the polarity and geometry of the molecule, offering a different set of properties for investigation in both medicinal and materials chemistry. cymitquimica.com

The trajectory for this compound is tied to the ongoing quest for new molecules with specific functions. Its utility as a non-planar, sulfur-containing scaffold ensures its continued relevance in synthetic programs aimed at creating complex and biologically active compounds.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₆H₁₀O₂S
Molecular Weight 146.21 g/mol
CAS Number 89489-53-2
Alternate Names 4-Carboxytetrahydro-2H-thiopyran; 4-Carboxythiane
Structure Saturated six-membered ring with one sulfur atom and a carboxylic acid group at the 4-position
Functional Groups Carboxylic Acid, Thioether

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKSQOIXSGPVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616242
Record name Thiane-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89489-53-2
Record name Thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROTHIOPYRAN-4-CARBOXYLIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Tetrahydro 2h Thiopyran 4 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways

Classical Organic Synthesis Routes

Classical approaches to tetrahydro-2H-thiopyran-4-carboxylic acid often involve multi-step sequences starting from readily available precursors. One common strategy begins with the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate. This reaction, typically carried out in the presence of a base like sodium methoxide (B1231860), yields methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. Subsequent decarboxylation of this intermediate under acidic conditions, for instance, by refluxing in aqueous sulfuric acid, affords tetrahydro-4H-thiopyran-4-one. researchgate.netresearchgate.net This ketone serves as a versatile intermediate that can be further elaborated to the desired carboxylic acid through various standard transformations.

Another classical route involves the cyclisation of diethyl malonate with bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com This is followed by hydrolysis to yield tetrahydropyran-4,4'-dicarboxylic acid, and then a controlled decarboxylation step to produce tetrahydropyran-4-carboxylic acid. ijprajournal.com While this example illustrates the synthesis of the oxygen-containing analogue, similar strategies can be envisioned for the sulfur-containing counterpart.

Starting MaterialReagentsIntermediateFinal Product
Dimethyl 3,3'-thiobispropanoate1. NaOMe, THF 2. 10% aq. H2SO4, refluxMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylateTetrahydro-4H-thiopyran-4-one
Diethyl malonate1. Bis(2-chloroethyl) ether, Base 2. NaOH 3. HeatDiethyl tetrahydropyran-4,4-dicarboxylateTetrahydropyran-4-carboxylic acid

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient alternative to linear synthetic sequences by combining three or more reactants in a single step to generate complex products. mdpi.comnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, related heterocyclic systems can be constructed using this approach. For instance, the Doebner reaction, a classical MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com The principles of MCRs, such as the Passerini and Ugi reactions, which involve isocyanides, carbonyl compounds, and carboxylic acids, could potentially be adapted for the synthesis of thiopyran derivatives. mdpi.com The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of these important heterocyclic carboxylic acids.

Hydrolysis of Tetrahydropyran (B127337) Derivatives

The hydrolysis of nitrile derivatives is a fundamental and widely used method for the preparation of carboxylic acids. libretexts.orgmasterorganicchemistry.comchemguide.co.ukbyjus.com This strategy is applicable to the synthesis of this compound from the corresponding nitrile, tetrahydro-2H-thiopyran-4-carbonitrile. The hydrolysis can be performed under either acidic or basic conditions. chemguide.co.ukbyjus.com

Acidic Hydrolysis : Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the carboxylic acid directly. chemguide.co.ukbyjus.com

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially forms the carboxylate salt. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to liberate the free carboxylic acid. libretexts.org

This method's success hinges on the availability of the precursor nitrile. A patent describes a process for preparing tetrahydropyran-4-carboxylic acid via the hydrolysis of a 4-cyanotetrahydropyran derivative in the presence of an acid. google.com

Hydrolysis ConditionReagentsIntermediate ProductFinal Product
AcidicDilute HCl, Heat-This compound
Alkaline1. NaOH, Heat 2. Strong Acid (e.g., HCl)Sodium tetrahydro-2H-thiopyran-4-carboxylateThis compound

Strecker Synthesis and Reductive Amination Approaches (for aminotetrahydropyran analogs)

For the synthesis of amino-substituted analogs, the Strecker synthesis and reductive amination are powerful methodologies.

The Strecker synthesis is a one-pot reaction that produces α-aminonitriles from an aldehyde or ketone, ammonia (B1221849) (or an amine), and a cyanide source. organic-chemistry.orgwikipedia.orgresearchgate.net Subsequent hydrolysis of the aminonitrile furnishes the corresponding α-amino acid. organic-chemistry.orgwikipedia.org This method could be applied to tetrahydro-4H-thiopyran-4-one to synthesize 4-amino-tetrahydro-2H-thiopyran-4-carboxylic acid. The classical Strecker synthesis yields a racemic mixture of the amino acid. wikipedia.org

Reductive amination is another versatile method for forming amines from carbonyl compounds. wikipedia.orgjocpr.commasterorganicchemistry.comlibretexts.orgyoutube.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. jocpr.commasterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This approach is widely used for the synthesis of primary, secondary, and tertiary amines. libretexts.org For instance, reacting tetrahydro-4H-thiopyran-4-one with ammonia followed by reduction would yield 4-aminotetrahydro-2H-thiopyran.

Advanced Synthetic Approaches

Asymmetric Synthesis of this compound Analogues

The development of asymmetric methods to access enantiomerically enriched this compound analogues is of significant interest due to the importance of chirality in biological activity. rsc.orgmdpi.com

Asymmetric Strecker Reaction : To overcome the limitation of the classical Strecker synthesis producing racemic mixtures, asymmetric variants have been developed. wikipedia.org These methods often employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the cyanide addition step. wikipedia.orgnih.gov This approach has been successfully used for the synthesis of various unnatural alpha-amino acids on a preparative scale. nih.gov

Organocatalytic Asymmetric Synthesis : Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of various heterocyclic compounds, including tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.net For example, secondary amine catalysts derived from proline can catalyze domino thia-Michael/aldol reactions to produce highly functionalized and enantioenriched tetrahydrothiophene (B86538) derivatives. researchgate.net Similar strategies could be envisioned for the asymmetric synthesis of substituted this compound precursors.

Recent advances have also focused on the asymmetric synthesis of chiral carboxylic acids bearing an α-stereocenter through various catalytic strategies, which could be applied to the synthesis of these thiopyran derivatives. rsc.org

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of important intermediates like this compound.

The choice of solvent is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of a chemical process. Research into the synthesis of related heterocyclic compounds, such as tetrahydropyran-4-carboxylic acid, highlights the use of more environmentally benign solvents. ijprajournal.comgoogle.com Syntheses can be carried out in various media, including water, or aromatic hydrocarbons like toluene (B28343) and xylene, which can be recycled. ijprajournal.com Hydrolysis steps, a common feature in the synthesis of carboxylic acids from their ester precursors, are often performed in aqueous solutions of bases or acids. google.com The ultimate goal is to move towards solvent-free reactions or the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive.

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. Metal-Organic Frameworks (MOFs) have emerged as promising candidates for heterogeneous catalysis. nih.gov MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org Their high surface area, tunable porosity, and well-defined active sites make them effective catalysts for a variety of organic transformations. nih.govmdpi.com

The catalytic activity of MOFs can stem from coordinatively unsaturated metal centers (open metal sites) within their structure, which can act as Lewis acid sites. nih.gov Alternatively, MOFs can serve as supports to encapsulate and stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic performance and recyclability. mdpi.com MOF-based catalysts have shown high activity and selectivity in reactions such as hydrogenation and oxidation, which are relevant to the synthesis of saturated heterocycles like tetrahydro-2H-thiopyran and its derivatives. mdpi.com For example, a Cr(III)-based MOF has been used for ethylene (B1197577) polymerization, and copper-based MOFs have catalyzed the one-pot synthesis of tacrine (B349632) derivatives. nih.govresearchgate.net

Photoredox catalysis utilizes visible light to drive chemical reactions under mild conditions, offering a green alternative to classical methods that often require high temperatures and harsh reagents. acs.orgprinceton.edu This approach relies on photocatalysts, such as metal polypyridyl complexes (e.g., [Ru(bpy)₃]Cl₂) or organic dyes, that can convert light energy into chemical energy via single-electron transfer processes. princeton.edubeilstein-journals.org

In the context of carboxylic acid synthesis and functionalization, photoredox catalysis has enabled novel transformations. For instance, N-(acyloxy)phthalimides, which can be prepared from carboxylic acids, can undergo single-electron reduction by an excited photocatalyst. acs.org This process leads to fragmentation, generating a carbon-centered radical that can participate in various bond-forming reactions. This strategy allows carboxylic acids to be used as precursors for alkyl radicals in transformations like decarboxylative fluorinations, vinylations, and alkynylations under exceptionally mild, room-temperature conditions. princeton.edu While this section specifically addresses the tetrahydropyran analogue as per the outline, these principles are broadly applicable to the functionalization of other carboxylic acids, including this compound.

Derivatization Strategies

The this compound scaffold serves as a versatile building block for the synthesis of a diverse array of derivatives. These modifications are primarily centered on the carboxylic acid moiety, the sulfur atom, and the thiopyran ring itself, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Synthesis of Carboxamide Derivatives of this compound

The conversion of this compound to its corresponding carboxamide derivatives is a fundamental transformation. This is typically achieved through the direct condensation of the carboxylic acid with a primary or secondary amine. A general and efficient method for this amidation involves the use of titanium tetrachloride (TiCl₄) as a mediating agent. The reaction is generally performed in a solvent such as pyridine (B92270) at elevated temperatures, typically around 85°C. This one-pot procedure facilitates the formation of the amide bond by activating the carboxylic acid. The reaction proceeds with a wide range of amines, providing the desired N-substituted tetrahydro-2H-thiopyran-4-carboxamides in moderate to excellent yields. nih.gov The process is known to preserve the stereochemical integrity of chiral substrates, which is a significant advantage in the synthesis of complex molecules. nih.gov

The general scheme for this reaction is as follows:

Reactants: this compound, primary or secondary amine

Reagent: Titanium tetrachloride (TiCl₄)

Solvent: Pyridine

Temperature: 85°C

Reaction Time: Approximately 2 hours

This method offers a reliable and straightforward route to a variety of carboxamide derivatives, which are important intermediates in the development of new therapeutic agents.

Preparation of Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in the thiopyran ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone analogues. These oxidized derivatives often exhibit altered physicochemical properties and biological activities compared to the parent sulfide (B99878).

The selective oxidation of the sulfide to the sulfoxide is a common challenge, as overoxidation to the sulfone can readily occur. nih.gov A variety of oxidizing agents have been employed for this transformation. Hydrogen peroxide is a commonly used "green" oxidant. nih.gov The reaction conditions, including temperature, reaction time, and the stoichiometry of the oxidant, must be carefully controlled to favor the formation of the sulfoxide. nih.gov For instance, the use of hydrogen peroxide in glacial acetic acid at room temperature has been shown to be a selective method for the oxidation of sulfides to sulfoxides. nih.gov

For the synthesis of the sulfone, stronger oxidizing conditions or a different catalytic system can be employed. Niobium carbide has been reported as an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org In contrast, tantalum carbide under similar conditions tends to favor the formation of the sulfoxide. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate, which provides a metal-free method for the synthesis of sulfones without the observation of the sulfoxide intermediate. organic-chemistry.org

The choice of oxidant and reaction conditions allows for the controlled preparation of either the sulfoxide or the sulfone of this compound, expanding the chemical space for further derivatization and biological evaluation.

DerivativeOxidizing Agent/SystemKey Features
Sulfoxide Hydrogen peroxide in glacial acetic acidSelective oxidation at room temperature. nih.gov
Sulfoxide 30% Hydrogen peroxide with Tantalum carbide catalystCatalytic, high yield of sulfoxide. organic-chemistry.org
Sulfone 30% Hydrogen peroxide with Niobium carbide catalystCatalytic, efficiently affords the sulfone. organic-chemistry.org
Sulfone Urea-hydrogen peroxide and phthalic anhydride in ethyl acetateMetal-free, environmentally benign, no sulfoxide observed. organic-chemistry.org

Formation of Ester Derivatives

Esterification of this compound is a common derivatization strategy to modify its polarity and reactivity. The synthesis of simple alkyl esters, such as the methyl ester, can be readily achieved.

A standard procedure for the preparation of methyl tetrahydro-2H-thiopyran-4-carboxylate involves the reaction of the parent carboxylic acid with dimethyl sulfate (B86663) in the presence of a base. Anhydrous potassium carbonate is a suitable base for this transformation, and the reaction is typically carried out in a solvent like acetone (B3395972) under reflux conditions. chemicalbook.com This method provides the corresponding methyl ester in high yield. chemicalbook.com

The reaction can be summarized as follows:

Reactants: this compound, Dimethyl sulfate

Base: Anhydrous potassium carbonate

Solvent: Acetone

Condition: Heating/reflux

Reaction Time: Approximately 3 hours

This straightforward esterification provides a key intermediate for further synthetic modifications or for direct biological evaluation.

Introduction of Amino Groups and their Transformations

The introduction of an amino group at the 4-position of the thiopyran ring significantly alters the molecule's properties, introducing a basic center and a site for further functionalization. The synthesis of 4-amino-tetrahydro-2H-thiopyran-4-carboxylic acid can be achieved through methods analogous to the Strecker synthesis, starting from tetrahydro-4H-thiopyran-4-one. evitachem.com This multi-step process typically involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to the desired α-amino acid.

Once synthesized, the 4-amino-tetrahydro-2H-thiopyran-4-carboxylic acid can undergo various transformations. The amino and carboxylic acid groups allow for its use as a constrained amino acid analogue in peptide synthesis. For example, it can be coupled with other amino acids, such as proline, to form dipeptides like N-(4-aminotetrahydro-2H-thiopyran-4-yl)prolinate (Tht-Pro). evitachem.com These modified peptides can adopt specific conformations, such as rigid helical structures, which are of interest in the study of peptide structure and function. evitachem.com The amino group can also be a site for substitution reactions, allowing for the introduction of a wide range of functional groups. evitachem.com

Synthetic StepDescriptionStarting MaterialKey ReagentsProduct
Amino Acid Synthesis Analogous to Strecker synthesisTetrahydro-4H-thiopyran-4-oneAmmonium carbonate, sodium cyanide4-amino-tetrahydro-2H-thiopyran-4-carboxylic acid
Peptide Coupling Formation of a dipeptide4-amino-tetrahydro-2H-thiopyran-4-carboxylic acidProlineN-(4-aminotetrahydro-2H-thiopyran-4-yl)prolinate (Tht-Pro) evitachem.com

Spiroheterocyclic Derivatives

Spiroheterocycles are a class of compounds characterized by two rings sharing a single common atom. The synthesis of spiroheterocyclic derivatives from the tetrahydro-2H-thiopyran scaffold often utilizes tetrahydro-4H-thiopyran-4-one as a key starting material. This ketone can participate in multicomponent reactions to generate complex spirocyclic systems.

For example, microwave-assisted organic synthesis has emerged as a powerful tool for the efficient construction of such molecules. nih.gov One approach involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the condensation of an α-amino acid and a carbonyl compound, with a suitable dipolarophile. nih.gov While not directly starting from the carboxylic acid, these methods highlight the synthetic accessibility of spiro-fused thiopyran systems, which could potentially be derived from or converted to carboxylic acid derivatives.

Reaction Mechanisms and Kinetics in Synthesis

The synthesis of this compound derivatives involves a variety of reaction mechanisms. The oxidation of the thioether to a sulfoxide and subsequently to a sulfone is a key transformation. The kinetics of thioether oxidation by reactive oxygen species like hydrogen peroxide have been studied. Under near-physiological conditions, the oxidation of thioethers by hydrogen peroxide is relatively slow. nih.gov The mechanism is believed to involve the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. nih.gov The rate of this reaction can be influenced by catalysts and the solvent system. nih.gov The subsequent oxidation of the sulfoxide to the sulfone is generally faster under the same conditions, which is why selective oxidation to the sulfoxide can be challenging. rsc.org

The formation of thiopyrans can also be achieved through cycloaddition reactions, such as the thia-Diels-Alder reaction. rsc.org These reactions can proceed through either a concerted or a stepwise mechanism, depending on the nature of the diene and dienophile. rsc.org Intramolecular [4+2] cycloadditions are often characterized by faster reaction kinetics due to the proximity of the reacting partners within the same molecule. rsc.org

The study of reaction kinetics and thermodynamics provides valuable insights into the reaction pathways and allows for the optimization of reaction conditions to achieve desired products with high selectivity and yield. For instance, in the context of pyran ring systems, a linear dependence of the hydride affinity on substituent constants has been demonstrated through a combination of kinetic and thermodynamic studies, indicating a correlation between the thermodynamics and kinetics of these reactions. nih.gov

Elucidation of Key Mechanistic Steps

The synthesis of this compound via the Dieckmann condensation of dimethyl 3,3'-thiodipropanoate (B8586734) involves several well-understood mechanistic steps.

The process is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base, such as sodium methoxide or sodium hydride, to form a resonance-stabilized enolate ion. chemicalbook.commychemblog.com This enolate is a potent nucleophile. The subsequent key step is an intramolecular nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the second ester group. numberanalytics.comwikipedia.org This attack results in the formation of a cyclic tetrahedral intermediate.

The tetrahedral intermediate then collapses, expelling the methoxide leaving group and reforming the carbonyl double bond, which yields the cyclic β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. numberanalytics.comwikipedia.org Due to the presence of an acidic proton between the two carbonyl groups, this β-keto ester is readily deprotonated by the base in the reaction mixture, forming a resonance-stabilized enolate. This final deprotonation is often the driving force for the reaction, pulling the equilibrium towards the product. mychemblog.com Subsequent acidic workup protonates this enolate to give the final cyclic β-keto ester. wikipedia.org

The conversion of the intermediate β-keto ester to the final product involves acidic or basic hydrolysis of the ester to a carboxylic acid, followed by decarboxylation. The hydrolysis proceeds through the standard mechanism for ester cleavage. The subsequent decarboxylation of the resulting β-keto acid occurs readily upon heating, proceeding through a cyclic transition state to release carbon dioxide and yield an enol, which then tautomerizes to the more stable tetrahydro-4H-thiopyran-4-one. Further synthetic steps would be required to convert the ketone to the desired carboxylic acid. A more direct route involves the hydrolysis of the β-keto ester followed by decarboxylation to yield this compound.

In the context of thia-Diels-Alder reactions, the mechanism can be either concerted or stepwise. nih.gov Computational studies have shown that many of these reactions proceed through an asynchronous concerted mechanism, where the formation of the two new sigma bonds is not perfectly simultaneous. nih.gov

Influence of Reaction Conditions on Selectivity and Yield

The efficiency and outcome of the synthesis of this compound and its intermediates are highly dependent on the reaction conditions employed, particularly in the key Dieckmann condensation step. Careful control of parameters such as the choice of base, solvent, and temperature is crucial for maximizing the yield and minimizing side reactions. numberanalytics.com

Base: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases are generally preferred to promote enolate formation without competing nucleophilic attack on the ester. Sodium hydride (NaH) or sodium alkoxides like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are commonly used. chemicalbook.comnumberanalytics.com The strength of the base can influence the reaction rate; stronger bases can lead to faster reactions but may also promote side reactions if not carefully controlled. numberanalytics.com

Solvent: The solvent plays a significant role in solvating the reactants and intermediates. Aprotic solvents are typically used for Dieckmann condensations. Tetrahydrofuran (THF) is a common choice as it is relatively non-polar and effectively dissolves the starting diester. chemicalbook.com Other polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be employed and may influence the reaction rate. numberanalytics.com

The following table summarizes the impact of various reaction conditions on the Dieckmann condensation of dimethyl 3,3'-thiodipropanoate to yield methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Parameter Condition Effect on Yield and Selectivity Reference(s)
Base Sodium Hydride (NaH) Often provides high yields due to its non-nucleophilic nature and the irreversible deprotonation of the alcohol generated. chemicalbook.com
Sodium Methoxide (NaOMe) Effective and commonly used, especially when methanol (B129727) is the solvent. The reaction is an equilibrium. researchgate.net
Potassium tert-Butoxide A stronger base that can be effective for less reactive substrates. numberanalytics.com
Solvent Tetrahydrofuran (THF) A common aprotic solvent that provides good solubility for the reactants. chemicalbook.com
Dimethylformamide (DMF) A polar aprotic solvent that can accelerate the reaction rate. numberanalytics.com
Toluene A non-polar solvent that can be used, sometimes at elevated temperatures. -
Temperature 0 °C to Room Temperature Standard conditions that often provide a good balance between reaction rate and selectivity. chemicalbook.com
Reflux Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. researchgate.net

For the subsequent hydrolysis and decarboxylation steps, the conditions also play a crucial role. Acid-catalyzed hydrolysis and decarboxylation can be achieved by refluxing in an aqueous acid such as sulfuric acid. researchgate.net The concentration of the acid and the reaction time will influence the completeness of the reaction.

Computational Studies of Reaction Mechanisms (e.g., Diels-Alder reactions involving pyranones)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including those for the synthesis of sulfur-containing heterocycles. numberanalytics.com While specific computational studies on the formation of this compound via Diels-Alder reactions of pyranones are not extensively documented, the principles derived from computational studies of related thia-Diels-Alder reactions provide significant insights.

These computational investigations typically focus on determining the reaction pathways, identifying transition states, and calculating activation energies to predict the feasibility and selectivity of a reaction. nih.gov For thia-Diels-Alder reactions, a key question often addressed is whether the reaction proceeds through a concerted or a stepwise mechanism. DFT calculations have shown that many thia-Diels-Alder reactions follow an asynchronous concerted pathway. nih.gov This means that while the two new carbon-sulfur and carbon-carbon bonds are formed in a single transition state, the extent of bond formation is not equal.

Computational studies can also predict the regioselectivity and stereoselectivity of cycloaddition reactions. nih.gov By analyzing the energies of different possible transition states, the preferred orientation of the diene and dienophile can be determined. For instance, in the Diels-Alder reaction of thiophene (B33073) oxides, computational studies have been used to rationalize the observed stereoselectivity. researchgate.net Furthermore, the electronic properties of the reactants, such as the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to understand the reactivity. conicet.gov.ar

The following table outlines key findings from computational studies on thia-Diels-Alder and related cycloaddition reactions, which are relevant to the synthesis of thiopyran derivatives.

Reaction Type Computational Method Key Findings Reference(s)
Thia-Diels-Alder DFT (M062X functional) The reaction between thioaldehyde and o-quinone methide proceeds via an asynchronous concerted mechanism with a moderate activation barrier. nih.gov
Diels-Alder of Nitrothiophenes DFT Frontier Molecular Orbital (FMO) analysis and reactivity indices can predict the capability of different diene/dienophile pairs to undergo cycloaddition. conicet.gov.ar
Hetero-Diels-Alder of Thiochalcones DFT The reactions are kinetically controlled processes, confirming the high reactivity of thioketones as dienophiles. nih.gov
Cycloaddition of Sulfur-containing Heterocumulenes - Metal carbonyls can facilitate the cycloaddition of sulfur-containing heterocumulenes to form various heterocycles. clockss.org

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of the reaction mechanisms and guiding the design of more efficient synthetic routes to complex molecules like this compound. numberanalytics.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of Tetrahydro-2H-thiopyran-4-carboxylic acid, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protons on the thiopyran ring adjacent to the sulfur atom (positions 2 and 6) would appear at a different chemical shift than those adjacent to the carboxyl-substituted carbon (positions 3 and 5). The proton on the carbon bearing the carboxylic acid (position 4) would also have a unique signal. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The spectrum would feature a characteristic signal for the carbonyl carbon (C=O) of the carboxylic acid, typically in the range of 170-185 ppm. The carbons of the heterocyclic ring would appear in the aliphatic region of the spectrum, with their exact chemical shifts influenced by the neighboring sulfur atom and the carboxylic acid group.

Table 1: Predicted NMR Spectral Data for this compound

Technique Atom Predicted Chemical Shift (ppm) Expected Multiplicity Notes
¹H NMR -COOH> 10.0Broad SingletChemical shift is concentration and solvent dependent.
H-42.5 - 2.9MultipletProton at the site of the carboxyl substituent.
H-2, H-62.6 - 3.0 (axial & equatorial)MultipletsProtons adjacent to the sulfur atom.
H-3, H-51.8 - 2.2 (axial & equatorial)MultipletsProtons adjacent to the C-4 carbon.
¹³C NMR C=O170 - 185SingletCarbonyl carbon of the carboxylic acid.
C-440 - 45SingletCarbon bearing the carboxylic acid group.
C-2, C-628 - 33SingletCarbons adjacent to the sulfur atom.
C-3, C-525 - 30SingletCarbons adjacent to the C-4 carbon.

Note: The data in this table are predicted based on standard chemical shift values and principles of NMR spectroscopy, as specific experimental data for this compound is not widely available in the cited literature.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule.

For this compound (C₆H₁₀O₂S), the expected exact mass is 146.04015 u. HRMS analysis would confirm this mass, thereby validating the molecular formula. In standard electron ionization mass spectrometry (EI-MS), the molecule would be expected to produce a molecular ion peak (M⁺•) at m/z = 146. Subsequent fragmentation would likely involve the loss of characteristic neutral fragments. libretexts.orgyoutube.com Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgmiamioh.edu

Table 2: Expected Mass Spectrometry Fragments

m/z Value (Expected) Fragment Lost Formula of Fragment Proposed Fragment Structure
146--[C₆H₁₀O₂S]⁺• (Molecular Ion)
129•OHHydroxyl Radical[C₆H₉OS]⁺
101•COOHCarboxyl Radical[C₅H₉S]⁺
71C₃H₅O₂-[C₃H₅S]⁺

Note: This table represents plausible fragmentation patterns based on the general principles of mass spectrometry for carboxylic acids. libretexts.orgyoutube.comthieme-connect.de

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound would be dominated by features characteristic of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxyl group. rsc.orgresearchgate.net A strong, sharp absorption peak between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. psu.edu Additionally, C-O stretching and O-H bending vibrations can be observed in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. The C-S stretching vibration of the thioether in the ring is typically weak and appears in the 600-800 cm⁻¹ range.

Table 3: Characteristic Vibrational Spectroscopy Bands

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
C-H StretchAliphatic (CH₂)2850 - 2960Medium-Strong
C=O StretchCarboxylic Acid1700 - 1725Strong
C-O StretchCarboxylic Acid1210 - 1320Medium
O-H BendCarboxylic Acid920 - 950Medium, Broad
C-S StretchThioether600 - 800Weak-Medium

Note: Wavenumber ranges are based on established correlations for organic functional groups. rsc.orgresearchgate.net

Chromatographic Separations and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile compounds like carboxylic acids. nih.gov For this compound, a reversed-phase HPLC method is most suitable. A C18 stationary phase column would be used with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), buffered with an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group and ensure good peak shape. sielc.com

Detection can be challenging as the molecule lacks a strong chromophore for UV-Vis detection. nih.gov However, detection is possible at low wavelengths (e.g., 205-215 nm) where the carboxyl group absorbs. For higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag can be employed, or alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) could be used. psu.edu

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC is difficult and can lead to poor peak shape and thermal decomposition. lmaleidykla.ltlmaleidykla.lt

Therefore, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable derivative. usherbrooke.ca A common approach is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton into a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lt The resulting TMS derivative is significantly more volatile and can be readily analyzed on a standard non-polar or mid-polarity capillary GC column (e.g., DB-5 or HP-1) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). usherbrooke.caamazonaws.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. libretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. wikipedia.org While supercritical CO₂ is nonpolar, its elution strength and selectivity for polar analytes like this compound can be significantly enhanced by the addition of polar organic solvents, known as modifiers. rsc.org

For the analysis of carboxylic acids, which can exhibit poor peak shapes due to interactions with the stationary phase, the use of additives in the mobile phase is often necessary. americanpharmaceuticalreview.com

Detailed Research Findings:

In a hypothetical analysis of this compound, a modern SFC system equipped with a photodiode array (PDA) or mass spectrometry (MS) detector would be employed. The separation would likely be performed on a stationary phase designed for polar analytes. The mobile phase would consist of supercritical CO₂ and a polar modifier, such as methanol, with a small percentage of an acidic additive to improve the peak shape of the carboxylic acid.

The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for rapid analysis times without sacrificing resolution. libretexts.org The conditions would be optimized to achieve a balance between retention, selectivity, and analysis speed. A summary of potential SFC method parameters is presented in Table 1.

Table 1: Illustrative Supercritical Fluid Chromatography (SFC) Method Parameters for the Analysis of this compound

ParameterValue
Instrumentation Analytical SFC System with MS Detector
Column Polar Stationary Phase (e.g., 2-Ethylpyridine), 3.0 x 100 mm, 2.7 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% to 40% B over 3 minutes
Flow Rate 2.5 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection Mass Spectrometry (MS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. researchgate.net

Detailed Research Findings:

For a compound such as this compound, obtaining a high-quality single crystal suitable for X-ray diffraction would be the initial and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

The diffraction data would be collected and processed to generate an electron density map, from which the crystal structure is solved and refined. The resulting structural data would reveal the precise conformation of the tetrahydrothiopyran (B43164) ring, which typically adopts a chair conformation, and the orientation of the carboxylic acid substituent. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would also be identified, providing insights into the crystal packing. nih.gov

An example of the crystallographic data that could be obtained for this compound is detailed in Table 2.

Table 2: Representative X-ray Crystallographic Data for this compound

ParameterValue
Empirical Formula C₆H₁₀O₂S
Formula Weight 146.21
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.73 Å, b = 12.85 Å, c = 9.97 Å
α = 90°, β = 105.2°, γ = 90°
Volume 1201.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.21 g/cm³
Temperature 100 K
Wavelength 0.71073 Å

Applications in Medicinal Chemistry and Pharmaceutical Research

Building Block in Drug Synthesis

Tetrahydro-2H-thiopyran-4-carboxylic acid serves as a crucial intermediate and structural motif in the synthesis of a variety of pharmaceutical compounds. myskinrecipes.com Its conformationally rigid structure is a desirable feature for medicinal chemists, providing a scaffold to which other functional groups can be attached to create molecules with specific biological activities. myskinrecipes.com This compound is frequently utilized in the preparation of enzyme inhibitors and receptor modulators. myskinrecipes.com Furthermore, its ability to mimic the geometry of amino acids makes it a valuable component in the design of peptidomimetics, which are compounds that imitate peptides but have improved stability or bioavailability. myskinrecipes.com The oxidized form, this compound 1,1-dioxide, is also a key starting material, notably in the synthesis of the antiviral drug Amenamevir. google.compatsnap.com

Development of Novel Pharmaceutical Agents

The unique structural characteristics of the this compound core have led to its use in the development of novel pharmaceutical agents, particularly those targeting central nervous system disorders. myskinrecipes.com The thiopyran ring system is a core unit in many biologically active compounds. researchgate.net Researchers have synthesized combinatorial libraries of derivatives, such as S-oxide and S,S-dioxide phenyloxazolidinones, to identify new antibacterial leads. researchgate.net This approach has resulted in the identification of potent compounds, including some with enhanced activity against pathogens responsible for respiratory tract infections, like Haemophilus influenzae and Moraxella catarrhalis. researchgate.net

Exploration of Bioisosteric Relationships with Oxygen Analogues (e.g., tetrahydropyran-4-carboxylic acid)

Bioisosterism, the strategy of replacing one atom or functional group with another that has similar physical or chemical properties, is a fundamental concept in drug design. ctppc.orgdrughunter.com this compound is a classic bioisostere of its oxygen analogue, tetrahydropyran-4-carboxylic acid. The substitution of the oxygen atom in the tetrahydropyran (B127337) ring with a sulfur atom alters the molecule's properties, such as size, lipophilicity, and hydrogen bonding capacity, which can significantly impact biological activity. pharmablock.com

While the tetrahydropyran ring offers an oxygen atom as a potential hydrogen bond acceptor, the tetrahydrothiopyran (B43164) ring introduces a larger, more lipophilic, and less polar sulfur atom. pharmablock.comnih.gov This bioisosteric replacement can lead to changes in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and can modify its binding affinity and selectivity for a biological target. pharmablock.comnih.gov For instance, in the development of dopamine (B1211576) D3 receptor agonists, a classic bioisosteric approach was used to synthesize thiopyran analogues from their benzopyranoxazine counterparts to explore the impact of the sulfur substitution. nih.govacs.orgacs.org

Design and Synthesis of Receptor Antagonists

The tetrahydrothiopyran scaffold has been instrumental in the design and synthesis of ligands that target specific receptors, including neurokinin and dopamine receptors.

Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the activity of substance P, a neuropeptide involved in pain transmission, inflammation, and emesis. nih.govwikipedia.orgresearchgate.net The development of small molecule, non-peptide antagonists for the NK1 receptor has been a significant area of research. nih.gov While specific examples directly incorporating the this compound core into NK1 antagonists are not prominently detailed in the provided search context, the general principles of drug design in this area often involve conformationally constrained scaffolds to achieve high affinity and selectivity. nih.gov The design of such antagonists frequently focuses on creating a rigid central core to properly orient the necessary pharmacophoric elements, a role for which heterocyclic structures like tetrahydrothiopyran are well-suited. nih.govnih.gov The ultimate goal is to develop therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting, postoperative pain, and migraine. nih.govwikipedia.org

The dopamine D3 receptor is a target for therapeutic agents aimed at treating neuropsychiatric disorders. nih.gov In an effort to develop D3 receptor-selective agonists, researchers synthesized thiopyran analogues of the potent D3-selective agonist PD 128907, which features a benzopyranoxazine core. nih.govacs.orgacs.org This research employed a bioisosteric approach, replacing the oxygen atom in the pyran ring of the parent compound with a sulfur atom. nih.govacs.org

The synthesis yielded several thiopyran analogues, including trans-4-n-propyl-3,4,4a,10b-tetrahydro-2H,5H- nih.govbenzothiopyrano[4,3-b]-1,4-oxazin-9-ol (compound 9) and its enantiomers. nih.gov Pharmacological evaluation revealed that unlike the parent oxygen analogue, the (-)-enantiomer of compound 9 displayed no selectivity for dopamine receptors and also had an affinity for 5HT1A receptors. nih.govacs.org Further testing showed that (-)-9 acts as a potent full agonist at D2 receptors and a partial agonist at D3 receptors. nih.govacs.org

CompoundTarget Receptor(s)Activity ProfileKey Finding
(-)-9 (thiopyran analogue)Dopamine D2, Dopamine D3, 5HT1APotent full agonist at D2, partial agonist at D3Bioisosteric replacement of oxygen with sulfur resulted in a loss of D3 selectivity and introduced 5HT1A affinity. nih.govacs.org
(+/-)-10 (cis-analogue)Dopamine D2, Dopamine D3Partial agonist at D3, lower potencyDisplayed a similar profile to (-)-9 but with lower potency. nih.gov
(+)-7 (PD 128907, oxygen analogue)Dopamine D3Highly selective agonistServes as the parent compound and benchmark for D3 receptor selectivity. nih.govacs.org

Antiviral Agents (e.g., Anti-Herpesvirus Drugs like Amenamevir)

This compound 1,1-dioxide, the sulfone derivative of the title compound, is a critical building block for the antiviral drug Amenamevir. google.comrug.nl Amenamevir (marketed as Amenalief®) is a helicase-primase inhibitor used for the treatment of herpes zoster (shingles). google.comrug.nl It represents a different class of antiviral agents compared to traditional nucleoside analogues like acyclovir. rug.nl

Amenamevir's mechanism of action involves inhibiting the viral helicase-primase complex, which is essential for unwinding double-stranded viral DNA during replication. google.comrug.nl By preventing this process, it effectively halts viral DNA synthesis and growth. rug.nl Amenamevir has demonstrated potent activity against herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV). rug.nlcaymanchem.com The synthesis of Amenamevir often involves a multi-step process where the Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide core is assembled and subsequently elaborated. google.compatsnap.comrug.nl

CompoundAntiviral TargetMechanism of ActionEC50 Values (in HEF cells)
AmenamevirVaricella-zoster virus (VZV)Inhibitor of the helicase-primase complex, preventing viral DNA replication. google.comrug.nl0.047 µM caymanchem.com
Herpes simplex virus 1 (HSV-1)0.036 µM caymanchem.com
Herpes simplex virus 2 (HSV-2)0.028 µM caymanchem.com

Potential in Anticancer Therapies (thiopyran-containing heterocycles)

The thiopyran ring system, a key structural component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This means it is a versatile framework for designing compounds with a wide range of biological activities, including anticancer properties. Numerous studies have demonstrated the potential of thiopyran-containing heterocycles in the development of novel anticancer agents. These compounds can exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and targeting specific enzymes or receptors involved in cancer development.

For instance, research into bis-oxidized thiopyran derivatives has identified compounds with significant in vitro and in vivo antitumor activity. One such compound, designated S-16, has shown potent inhibitory effects against non-small cell lung cancer and breast cancer cell lines. Further investigations revealed that S-16 can block the cell cycle and induce apoptosis in a dose-dependent manner. Molecular docking studies have also suggested that these types of compounds may bind to and inhibit key proteins like the epidermal growth factor receptor (EGFR), which is often overactive in many cancers.

Furthermore, fused heterocyclic systems incorporating the thiopyran ring, such as thiopyrano[2,3-d]thiazoles, have been synthesized and evaluated for their antitumor activity. While the potency of these compounds can vary, they represent a promising avenue for the development of new therapeutic agents. The collective evidence for the anticancer potential of the thiopyran scaffold suggests that this compound could serve as a valuable starting material or building block for the synthesis of novel and more complex thiopyran derivatives with potential applications in oncology. However, direct studies on the anticancer effects of this compound itself are not readily found in the current body of scientific literature.

Conformational Studies in Peptide Chemistry

The incorporation of non-natural, conformationally constrained amino acids into peptides is a well-established strategy for influencing their three-dimensional structure. This approach is crucial for designing peptides with enhanced stability, receptor selectivity, and biological activity. Cyclic amino acids, in particular, can introduce specific turns or restrict the flexibility of the peptide backbone, leading to more defined secondary structures like helices and beta-turns.

Incorporation into Oligopeptides for Constrained Structures

While there is a wealth of research on the use of various cyclic amino acid analogs to create constrained peptide structures, specific studies detailing the incorporation of this compound into oligopeptides are not currently available. The principle behind using such constrained residues is to pre-organize the peptide into a bioactive conformation, which can lead to improved binding affinity for its target receptor. The rigid ring structure of a compound like this compound would be expected to limit the conformational freedom of the peptide backbone in its vicinity.

Influence on Helical Conformations and Beta-Turns

The influence of a cyclic amino acid on peptide secondary structure is highly dependent on its ring size, stereochemistry, and the nature of the heteroatom within the ring. For example, certain cyclic β-amino acids have been shown to induce helical conformations in peptides, while others are known to promote the formation of β-turns, which are critical for the folding and function of many proteins.

Given the saturated six-membered ring structure of this compound, its incorporation into a peptide chain would likely introduce a significant local conformational bias. Depending on its stereochemistry and the surrounding amino acid sequence, it could potentially act as a turn-inducing element or a building block for novel helical structures. However, without experimental data from conformational studies such as NMR spectroscopy or X-ray crystallography on peptides containing this specific residue, its precise influence on helical conformations and beta-turns remains a matter of speculation.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity, medicinal chemists can identify the key molecular features responsible for its therapeutic effects.

For the broader class of thiopyran derivatives, SAR studies have provided valuable insights. For example, in the context of anticancer activity, the nature and position of substituents on the thiopyran ring have been shown to be critical. The addition of bulky, hydrophobic groups can sometimes enhance antitumor activity, while the introduction of hydrophilic groups may lead to a decrease in potency.

However, specific SAR studies focused on derivatives of this compound are not well-documented in the scientific literature. To establish a clear SAR for this compound, a systematic medicinal chemistry campaign would be required. This would involve the synthesis of a library of analogs with modifications at various positions, such as:

The carboxylic acid group: Esterification or amidation to explore the impact on cell permeability and target interactions.

The thiopyran ring: Introduction of substituents at different carbon atoms to probe the steric and electronic requirements for activity.

The sulfur atom: Oxidation to the corresponding sulfoxide (B87167) or sulfone to investigate the effect on polarity and hydrogen bonding capacity.

By evaluating the biological activity of these derivatives in relevant assays, it would be possible to build a comprehensive SAR profile for this class of compounds. This information would be invaluable for guiding the design of more potent and selective analogs for various therapeutic applications.

Applications in Agrochemical and Materials Science

Precursor for Agrochemicals

As a key intermediate, Tetrahydro-2H-thiopyran-4-carboxylic acid and its derivatives, known as thianes, are instrumental in the synthesis of a variety of agrochemicals. cymitquimica.com The inherent reactivity of the carboxylic acid allows for modifications such as esterification and amidation, enabling the creation of a diverse range of molecules for crop protection. cymitquimica.com

The structural framework of this compound is a component in the design of certain biocides and herbicides. google.com While direct application of the compound itself is not common, its role as a precursor is significant. For instance, derivatives of tetrahydro-2H-thiopyran are being investigated for their potential in pest management.

A notable application is in the synthesis of herbicidal compounds. For example, certain tetrahydro(thio)pyran-2,4-dione derivatives have shown herbicidal activity. The synthesis of these more complex molecules can potentially utilize this compound as a starting material, highlighting its indirect but crucial role in developing new solutions for weed control and crop protection.

Materials Science Applications

In the realm of materials science, the focus is on leveraging the unique properties conferred by the sulfur-containing heterocyclic ring of this compound. This includes its influence on the physical and chemical characteristics of polymers and other advanced materials.

The compound serves as a foundational component for synthesizing more complex structures with tailored properties. Its 1,1-dioxide derivative, in particular, is noted as a building block in organic synthesis, which can lead to the creation of novel materials. The presence of the sulfonyl group in the dioxide form can significantly alter the electronic and physical properties of the resulting materials.

There is growing interest in the use of this compound in polymer chemistry. Specifically, it has been mentioned in the context of forming biodegradable polymers. google.com While a significant portion of this research is geared towards pharmaceutical applications like drug delivery systems, the principles can be extended to the development of environmentally friendly materials for broader applications. The incorporation of the thiopyran ring into a polymer backbone can influence its degradation profile and mechanical properties.

While direct research on this compound in organic photovoltaics is limited, the broader class of sulfur-containing heterocyclic compounds is of significant interest in this field. These compounds can be used to construct the active layers of organic light-emitting diodes (OLEDs) and organic solar cells. The sulfur atom, with its lone electron pairs and available d-orbitals, can be oxidized to form electron-deficient sulfoxide (B87167) or sulfone groups. This modification is beneficial for electron injection and transport, which are critical processes in the functioning of organic electronic devices. The potential exists to functionalize this compound and its derivatives for use as building blocks in the synthesis of photoactive materials.

The incorporation of sulfur-containing compounds into coatings can enhance their durability and performance. While specific applications of this compound in coatings are not extensively documented, its structural features suggest potential benefits. The stable heterocyclic ring could contribute to the thermal and chemical resistance of a coating, while the carboxylic acid group provides a reactive handle for cross-linking or adhesion to substrates. Further research is needed to fully explore its utility in developing high-performance and durable coatings.

Computational and Theoretical Studies

Quantum Chemical Calculations

A thorough search of scholarly databases reveals a lack of specific studies focused on the quantum chemical properties of Tetrahydro-2H-thiopyran-4-carboxylic acid.

Electronic Structure Analysis

There are no detailed reports on the electronic structure of this compound. Analyses such as molecular orbital distributions, electrostatic potential mapping, and charge distribution, which are fundamental to understanding the molecule's behavior, have not been published.

Reactivity Predictions

Similarly, specific theoretical predictions of the reactivity of this compound, using methods like Density Functional Theory (DFT) to calculate reactivity indices (e.g., Fukui functions, frontier molecular orbital energies), are not available. While one study mentions the use of DFT in a reaction starting from this compound, it does not provide any analysis of the starting material itself.

Molecular Modeling and Dynamics Simulations

Comprehensive molecular modeling and dynamics simulation studies specifically targeting this compound are also absent from the current body of scientific literature.

Conformational Analysis

A detailed computational conformational analysis of this compound, which would identify the preferred chair, boat, or twist-boat conformations of the thiopyran ring and the orientation of the carboxylic acid group, has not been reported. Such studies are crucial for understanding its three-dimensional structure and steric properties.

Ligand-Receptor Interactions (in medicinal chemistry contexts)

While the tetrahydrothiopyran (B43164) motif appears in molecules of medicinal interest, there are no specific molecular modeling or simulation studies detailing the ligand-receptor interactions of this compound itself. Research that involves modeling of complex derivatives often focuses on the properties of the final, larger molecule rather than this specific precursor. Therefore, no data is available on its potential binding modes, interaction energies with specific protein targets, or its behavior in a simulated biological environment.

Future Research Directions and Translational Potential

Exploration of Undiscovered Reactivity

The foundational six-membered ring containing a sulfur atom endows Tetrahydro-2H-thiopyran-4-carboxylic acid with a unique electronic and spatial configuration. rsc.org Future research will likely delve into a deeper understanding of its reactivity through advanced computational and theoretical studies. While experimental studies have laid the groundwork, in silico modeling can predict reaction mechanisms, transition states, and the feasibility of novel transformations. mdpi.com

Theoretical studies on related thiopyran derivatives have demonstrated the utility of computational chemistry in understanding their pericyclic reactions. researchgate.net Similar approaches can be applied to this compound to explore its potential in asymmetric catalysis, cycloaddition reactions, and reactions involving the sulfur atom, which could be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the compound's polarity and biological activity. bldpharm.comnih.gov Such computational insights can guide the design of experiments, saving time and resources in the discovery of new chemical transformations. mdpi.com

Table 1: Computational Chemistry Approaches for Reactivity Exploration

Computational MethodApplication in Studying this compound
Density Functional Theory (DFT)Predicting reaction pathways, activation energies, and spectroscopic properties.
Molecular Dynamics (MD) SimulationsUnderstanding conformational flexibility and interactions with solvents or biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions involving derivatives of the compound.

Development of Highly Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. Future efforts in the synthesis of this compound will focus on developing methods that are not only efficient in terms of yield but also environmentally benign. This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

Continuous flow chemistry presents a promising avenue for the sustainable synthesis of thiopyran derivatives. d-nb.info This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. unimi.it The application of flow chemistry to the synthesis of this compound could lead to a more streamlined and environmentally friendly manufacturing process.

Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and sustainable route to this compound and its derivatives. Research into novel catalytic systems, including photocatalysis, could also unlock new and more efficient synthetic pathways. ijprajournal.com

Expansion of Pharmacological Applications beyond Current Research

The structural rigidity and bioavailability of the tetrahydro-2H-thiopyran scaffold make it an attractive framework in drug discovery. myskinrecipes.com While its use in developing enzyme inhibitors and receptor modulators for central nervous system disorders is established, its therapeutic potential is far from fully realized. myskinrecipes.com The broader class of thiopyran derivatives has demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.org

Future pharmacological research could explore the potential of this compound derivatives in targeting a wider array of diseases. For instance, given the role of certain heterocyclic compounds in neurodegenerative diseases, derivatives of this acid could be investigated for their potential to modulate pathways involved in Alzheimer's or Parkinson's disease. mdpi.com The ability to functionalize the core structure allows for the creation of diverse chemical libraries for screening against various therapeutic targets. researchgate.net

Table 2: Potential Expanded Pharmacological Applications

Therapeutic AreaPotential Target/Mechanism
OncologyInhibition of kinases or other enzymes involved in cancer cell proliferation. nih.gov
Infectious DiseasesDevelopment of novel antibacterial and antifungal agents. rsc.org
Inflammatory DiseasesModulation of inflammatory pathways. rsc.org
Neurodegenerative DiseasesTargeting protein aggregation or neuroinflammation. mdpi.com

Novel Applications in Materials Science and Industrial Contexts

The unique properties of sulfur-containing heterocycles suggest that this compound and its derivatives could find applications beyond the pharmaceutical industry. While direct applications in materials science are not yet widely reported, the related class of thiophene-based compounds is known for its use in the development of organic semiconductors and advanced polymers. researchgate.netnih.gov

Future research could investigate the potential of incorporating the this compound moiety into polymer backbones to create materials with novel thermal, optical, or electronic properties. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto surfaces to modify their properties. Its derivatives could also be explored as components of functional materials such as sensors, organic light-emitting diodes (OLEDs), or as additives in industrial formulations. bldpharm.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.net These technologies can be applied to the design of novel derivatives of this compound with optimized properties. ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles of new virtual compounds, thereby accelerating the identification of promising drug candidates. researchgate.netnih.gov

AI can also play a crucial role in optimizing the synthesis of these compounds. Machine learning algorithms can analyze reaction data to predict optimal conditions, leading to higher yields and reduced development time. researchgate.net Furthermore, generative AI models can design entirely new molecules based on the thiopyran scaffold with desired characteristics, expanding the chemical space for drug discovery. researchgate.net

The application of these computational tools will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives, from fundamental research to translational applications.

Q & A

Q. What are the standard synthetic routes for Tetrahydro-2H-thiopyran-4-carboxylic acid, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via coupling reactions. For example, it can be prepared by reacting this compound with methyl prolinate using carbodiimide-based coupling agents (e.g., DCC or EDC) to form intermediates like N-[(tetrahydro-2H-thiopyran-4-yl)thiocarbonyl]-L-proline methyl ester . Purity validation requires a combination of techniques:

  • HPLC (reverse-phase C18 column, mobile phase: water/acetonitrile with 0.1% TFA) to assess >98% purity.
  • NMR (¹H and ¹³C) to confirm structural integrity, with characteristic signals at δ 3.2–3.5 ppm (thiopyran ring protons) and δ 175–180 ppm (carboxylic acid carbon) .
  • Melting point analysis (reported mp: 87–89°C) to corroborate crystallinity .

Q. How does the compound’s stability vary under oxidative conditions?

Methodological Answer: The sulfur atom in the thiopyran ring is susceptible to oxidation. Stability studies using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions yield the 1,1-dioxide derivative, confirmed via FT-IR (appearance of S=O stretches at 1150–1250 cm⁻¹) and mass spectrometry (m/z = 178 for [M+H]⁺) . For long-term storage, the compound should be kept in anhydrous solvents (e.g., THF or DCM) under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the compound’s nucleophilic reactivity at the carboxylic acid group. Key parameters include:

  • Electrostatic potential maps to identify electron-deficient regions.
  • Transition-state analysis for coupling reactions with amino acids, predicting activation energies and optimal solvents (e.g., DMF vs. DMSO) .
    Experimental validation via kinetic studies (monitoring reaction progress with HPLC) is critical to reconcile computational predictions with empirical data .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer: Discrepancies in yields (e.g., 60–85% for 1,1-dioxide derivatives) often arise from:

  • Catalyst selection : Lipase catalysts vs. traditional acid/base catalysts (e.g., DMAP) may favor different pathways .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve solubility but may accelerate side reactions.
    A systematic Design of Experiments (DoE) approach, varying temperature, catalyst loading, and solvent, can identify optimal conditions. ANOVA analysis of yield data helps isolate significant factors .

Q. How can the compound’s sulfur atom influence its role in drug design?

Methodological Answer: The thiopyran ring’s sulfur enhances hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) and improves metabolic stability compared to oxygenated analogs. Key applications include:

  • Protease inhibitor design : The sulfur atom stabilizes transition states in enzyme-substrate complexes (confirmed via X-ray crystallography of inhibitor co-crystals) .
  • Bioisosteric replacement : Replacing tetrahydropyran-4-carboxylic acid with this compound in lead optimization improves pharmacokinetic properties (e.g., logP reduction by 0.5–1.0 units) .

Q. What mechanistic insights explain the compound’s ring-opening reactions?

Methodological Answer: Ring-opening under acidic or basic conditions proceeds via nucleophilic attack at the thiopyran ring’s α-carbon. Mechanistic studies using isotopic labeling (e.g., ¹⁸O in water) and kinetic isotope effects reveal:

  • Acid-catalyzed hydrolysis : Forms a linear thiol intermediate, detected via LC-MS (m/z = 132 for [M-H]⁻).
  • Base-mediated cleavage : Generates a disulfide byproduct, characterized by Raman spectroscopy (S-S stretch at 500–550 cm⁻¹) .

Q. How can spectroscopic data distinguish between stereoisomers of derivatives?

Methodological Answer: Vibrational Circular Dichroism (VCD) and NOESY NMR are critical for stereochemical assignment. For example:

  • VCD : Distinct Cotton effects at 220–250 nm differentiate cis and trans isomers of 4-aminothis compound derivatives .
  • NOESY : Cross-peaks between the thiopyran ring protons and adjacent substituents confirm spatial proximity in specific stereoisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.